molecular formula C16H13Cl2NO B7601811 (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B7601811
M. Wt: 306.2 g/mol
InChI Key: ILWVTVGGARYDIR-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is an organic compound known for its distinct chemical structure. This compound belongs to the class of aromatic ketones and features both dichlorophenyl and dihydroisoquinolinyl groups. Its unique configuration allows it to participate in various chemical reactions and offers a range of applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves a multi-step process:

  • Formation of the intermediate: The reaction begins with the preparation of the isoquinoline derivative, involving nitration, reduction, and further functional group manipulations.

  • Coupling with the dichlorophenyl moiety: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base like pyridine, under controlled temperatures, to form the target compound.

Industrial Production Methods

Industrial production may vary based on scalability and cost-effectiveness but typically includes:

  • Large-scale nitration and reduction processes to obtain the isoquinoline derivative.

  • Batch or continuous flow processes for the coupling reaction, ensuring high purity and yield.

  • Optimization of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes several types of chemical reactions, including:

  • Oxidation: Can be oxidized to introduce hydroxyl or ketone groups.

  • Reduction: Can be reduced to form amine derivatives.

  • Substitution: Substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic or nucleophilic reagents under controlled pH and temperature conditions.

Major Products

  • Oxidation Products: Ketones, hydroxylated derivatives.

  • Reduction Products: Amines and reduced aromatic rings.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Synthesis of complex organic molecules: Used as a building block in organic synthesis.

  • Catalysis: Acts as a ligand or catalyst in certain chemical reactions.

Biology

  • Biochemical studies: Its derivatives are used in studying enzyme mechanisms and interactions.

Medicine

  • Pharmaceutical development: Investigated for potential therapeutic applications due to its unique structure.

  • Drug design: Serves as a template for designing new drugs targeting specific proteins.

Industry

  • Material science: Utilized in the development of new materials with specific properties.

  • Agrochemicals: Explored as a precursor in the synthesis of new pesticides or herbicides.

Mechanism of Action

The mechanism by which (3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects is often related to its ability to interact with biological macromolecules.

  • Molecular Targets: Enzymes, receptors, and other proteins.

  • Pathways Involved: Binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(4,5-dihydroisoquinolin-2(1H)-yl)methanone

  • (2,3-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • (3,4-Dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2(1H)-yl)methanone

Uniqueness

  • Structural Configuration: The specific positioning of dichlorophenyl and dihydroisoquinolinyl groups distinguishes it from other compounds.

  • Reactivity: Exhibits distinct reactivity patterns due to the unique electronic effects of the substituents.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWVTVGGARYDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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